Cytotoxicity Against Human Hematological Tumor Cells: Myrtucommulone L Is Essentially Inactive Relative to Myrtucommulone J and A
In a direct head-to-head comparison within the same study, myrtucommulone L (compound 3) showed no meaningful cytotoxicity against the MT-4 human hematological tumor cell line (IC50 > 41.0 µM). In contrast, myrtucommulone J (1/1a) exhibited IC50 values of 2.1–3.0 µM, and myrtucommulone A (4) displayed IC50 values of 4.7–14.0 µM against the same cell line [1]. The authors explicitly attribute the inactivity of compounds 2 (myrtucommulone K) and 3 (myrtucommulone L) to their lack of an aromatic phloroglucinol core, which appears to be the essential pharmacophore for cytotoxicity in this series [1].
| Evidence Dimension | Cytotoxic potency against MT-4 human hematological tumor cells (IC50) |
|---|---|
| Target Compound Data | Myrtucommulone L: IC50 > 41.0 µM |
| Comparator Or Baseline | Myrtucommulone J (1/1a): IC50 = 2.1–3.0 µM; Myrtucommulone A (4): IC50 = 4.7–14.0 µM |
| Quantified Difference | > 13.7-fold lower potency vs. J; > 2.9-fold lower potency vs. A (using upper bounds) |
| Conditions | MT-4 cells; 96 h incubation; MTT endpoint; camptothecin and etoposide as positive controls; J. Nat. Prod. 2012, 75, 225–229 |
Why This Matters
For researchers requiring a non-cytotoxic myrtucommulone scaffold as a negative control or a starting point for pro-drug design, myrtucommulone L provides a structurally related but functionally inert alternative to the potently cytotoxic myrtucommulones A and J.
- [1] Cottiglia, F.; Casu, L.; Leonti, M.; Caboni, P.; Floris, C.; Busonera, B.; Farci, P.; Ouhtit, A.; Sanna, G. Cytotoxic Phloroglucinols from the Leaves of Myrtus communis. J. Nat. Prod. 2012, 75 (2), 225–229. DOI: 10.1021/np2009219. View Source
